

Dissolving Izorlisib for Animal Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Izorlisib*

Cat. No.: *B612118*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and formulation of **Izorlisib** (also known as GSK2126458 or Omipalisib) for in vivo animal studies. Adherence to these guidelines is crucial for ensuring consistent and reliable experimental outcomes.

Compound Information

Parameter	Value	Reference
Synonyms	GSK2126458, Omipalisib, CH5132799	[1] [2]
Target	Class I PI3K, particularly PI3K α	[3] [4]
Molecular Weight	505.5 g/mol	[5]
Appearance	Crystalline solid	N/A

Solubility and Vehicle Formulations

Izorlisib is a poorly water-soluble compound, necessitating the use of specific solvent systems for in vivo administration. The choice of vehicle can significantly impact drug exposure and should be selected based on the experimental requirements and administration route.[\[6\]](#) Below are validated formulations for preparing **Izorlisib** for animal studies.

Table 1: Izorlisib Solubility and Recommended Vehicles for In Vivo Studies

Formulation Composition	Achievable Concentration	Administration Route	Notes	Reference
10% DMSO + 90% Corn oil	≥ 0.46 mg/mL	Oral Gavage	Prepare a stock solution in DMSO first, then dilute with corn oil. Suitable for studies where a simple vehicle is preferred. If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.	[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.5 mg/mL	Oral Gavage	This multi-component system can achieve a higher concentration of Izorlisib. Solvents should be added sequentially. It is recommended to prepare this solution fresh daily.	[2][7]

Note: It is always recommended to perform a small-scale pilot formulation to ensure complete dissolution and stability before preparing a large batch for your study.[6] For weakened

animals, it is advisable to keep the final DMSO concentration in the working solution below 2%.
[7]

Experimental Protocols

Protocol 1: Formulation in DMSO and Corn Oil

This protocol is suitable for achieving a concentration of at least 0.46 mg/mL.

Materials:

- **Izorlisib** powder
- Dimethyl sulfoxide (DMSO), sterile
- Corn oil, sterile
- Sterile tubes
- Vortex mixer

Procedure:

- Prepare a stock solution: Accurately weigh the required amount of **Izorlisib** powder. Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 4.6 mg/mL).^[1] Ensure complete dissolution by vortexing.
- Dilution with Corn Oil: In a sterile tube, add the required volume of the DMSO stock solution.
- Final Formulation: Add the corresponding volume of corn oil to achieve the final desired concentration and vehicle composition (10% DMSO, 90% corn oil). For example, to prepare 1 mL of a 0.46 mg/mL solution, add 100 µL of the 4.6 mg/mL DMSO stock to 900 µL of corn oil.^[1]
- Mixing: Vortex the final solution thoroughly to ensure a homogenous suspension.
- Administration: Administer the formulation to the animals via oral gavage immediately after preparation.

Protocol 2: Formulation in a Multi-Component Vehicle

This protocol allows for a higher concentration of **Izorlisib** (≥ 2.5 mg/mL).

Materials:

- **Izorlisib** powder
- Dimethyl sulfoxide (DMSO), sterile
- PEG300 (Polyethylene glycol 300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile
- Sterile tubes
- Vortex mixer

Procedure:

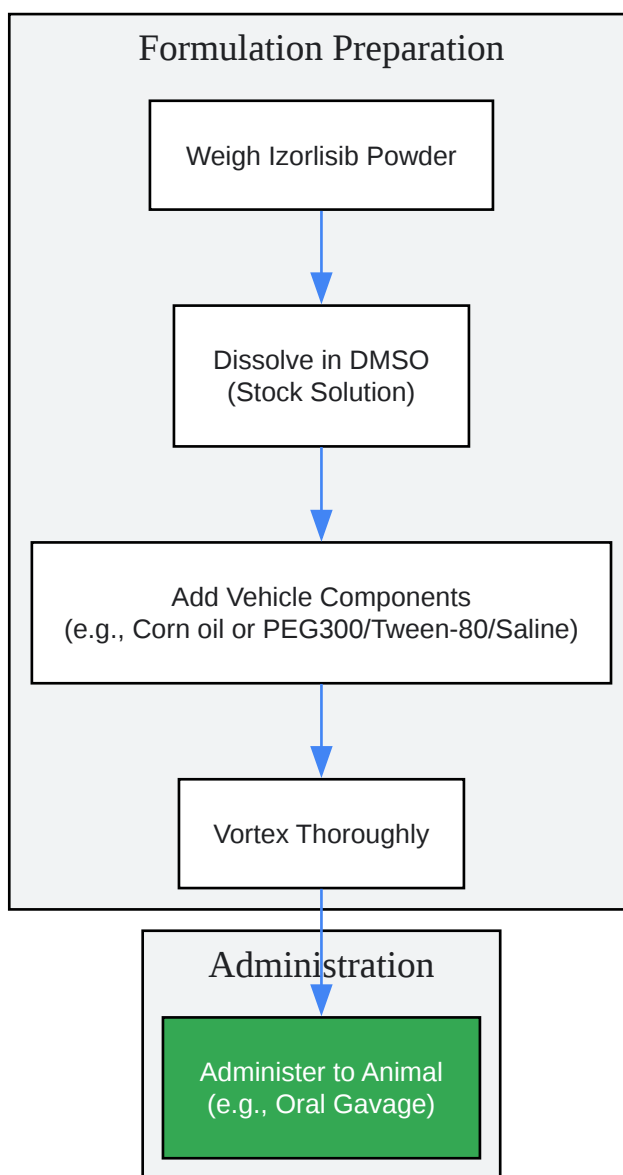
- Prepare a stock solution: Weigh the necessary amount of **Izorlisib** and dissolve it in DMSO to make a stock solution (e.g., 25.0 mg/mL).^[7] Vortex until the compound is fully dissolved.
- Sequential Addition of Solvents:
 - To prepare 1 mL of the final formulation, start with 100 μ L of the 25.0 mg/mL **Izorlisib** stock solution in DMSO.^[7]
 - Add 400 μ L of PEG300 to the DMSO solution and mix thoroughly.^[7]
 - Add 50 μ L of Tween-80 and mix again.^[7]
 - Finally, add 450 μ L of saline to bring the total volume to 1 mL.^[7]
- Final Mixing: Vortex the solution extensively to ensure it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication may aid in dissolution.^[7]

- Administration: Use the freshly prepared formulation for oral administration to animals.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Izorlisib Formulation

The following diagram illustrates the general workflow for preparing **Izorlisib** for animal studies.

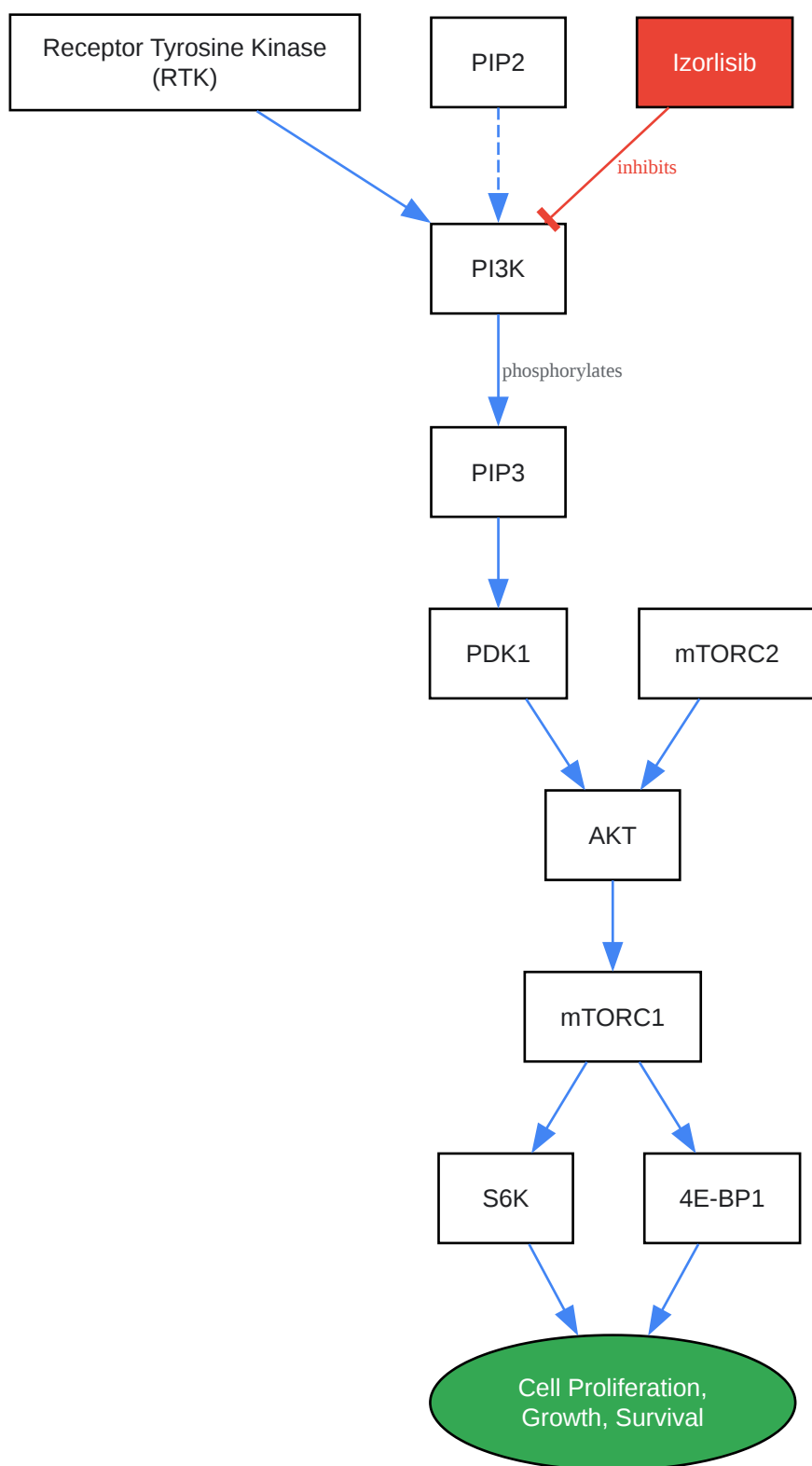


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Caption: Workflow for preparing **Izorlisib** formulation.

PI3K/mTOR Signaling Pathway Inhibition by Izorlisib

Izorlisib is a potent inhibitor of the PI3K/mTOR signaling pathway.^{[4][8]} This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is often observed in cancer.^[4]



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Caption: **Izorlisib** inhibits the PI3K/mTOR pathway.

Stability and Storage

- Stock Solutions: DMSO stock solutions of **Izorlisib** can be stored at -20°C for up to one year or -80°C for up to two years.^[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.^[1]
- Working Solutions: It is strongly recommended to prepare the final dosing formulations fresh on the day of administration to minimize the risk of precipitation or degradation.^[6]^[7]

By following these detailed protocols and understanding the properties of **Izorlisib**, researchers can prepare stable and effective formulations for their animal studies, leading to more accurate and reproducible results.

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